REACTION_SMILES
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[Br:13][CH2:14][CH2:15][Br:16].[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[Cl:1][c:2]1[c:3]([CH2:10][C:11]#[N:12])[cH:4][c:5]([F:9])[c:6]([Cl:8])[cH:7]1.[OH2:24]>>[Cl:1][c:2]1[c:3]([C:10]2([C:11]#[N:12])[CH2:14][CH2:15]2)[cH:4][c:5]([F:9])[c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cc(F)c(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(c2cc(F)c(Cl)cc2Cl)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |